![molecular formula C7H14NO3P B14288216 [Amino(dicyclopropyl)methyl]phosphonic acid CAS No. 117196-64-2](/img/structure/B14288216.png)
[Amino(dicyclopropyl)methyl]phosphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[Amino(dicyclopropyl)methyl]phosphonic acid is an organophosphorus compound characterized by the presence of a phosphonic acid group attached to an amino group and a dicyclopropylmethyl moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [Amino(dicyclopropyl)methyl]phosphonic acid typically involves the reaction of dicyclopropylmethylamine with a suitable phosphonic acid derivative. One common method is the McKenna reaction, which involves the use of bromotrimethylsilane (BTMS) to convert dialkyl phosphonates into phosphonic acids . The reaction conditions generally include mild temperatures and the use of solvents such as acetonitrile or dioxane.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
[Amino(dicyclopropyl)methyl]phosphonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonic acid group to phosphine oxides or other reduced forms.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, phosphine oxides, and substituted amino compounds .
Aplicaciones Científicas De Investigación
[Amino(dicyclopropyl)methyl]phosphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organophosphorus compounds.
Biology: The compound is studied for its potential as a bioactive molecule with applications in enzyme inhibition and protein modification.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of antiviral and anticancer drugs.
Mecanismo De Acción
The mechanism of action of [Amino(dicyclopropyl)methyl]phosphonic acid involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme structure. This interaction can disrupt metabolic pathways and cellular processes, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Aminomethylphosphonic acid: Similar in structure but lacks the dicyclopropylmethyl group.
Glyphosate: A widely known herbicide with a phosphonic acid group but different substituents.
Phosphonoacetic acid: Contains a phosphonic acid group but with different functional groups attached.
Uniqueness
[Amino(dicyclopropyl)methyl]phosphonic acid is unique due to its dicyclopropylmethyl moiety, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous .
Propiedades
Número CAS |
117196-64-2 |
|---|---|
Fórmula molecular |
C7H14NO3P |
Peso molecular |
191.16 g/mol |
Nombre IUPAC |
[amino(dicyclopropyl)methyl]phosphonic acid |
InChI |
InChI=1S/C7H14NO3P/c8-7(5-1-2-5,6-3-4-6)12(9,10)11/h5-6H,1-4,8H2,(H2,9,10,11) |
Clave InChI |
BXHMZIFAOZFRNF-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C(C2CC2)(N)P(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(Heptan-3-yl)-1,3-oxazolidin-3-yl]ethan-1-ol](/img/structure/B14288141.png)
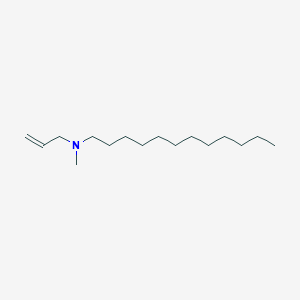
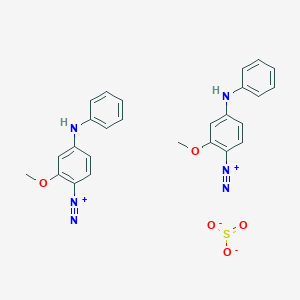
![4-Methoxy-5-[(oct-1-en-3-yl)oxy]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14288153.png)
![N~3~-[(2,6-Dimethoxyphenyl)methyl]-N~1~,N~1~-dimethylpropane-1,3-diamine](/img/structure/B14288165.png)

![7-Bromo-1h-benzo[e]indole-1,2(3h)-dione](/img/structure/B14288179.png)

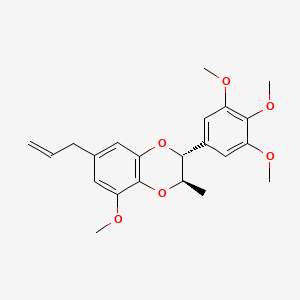
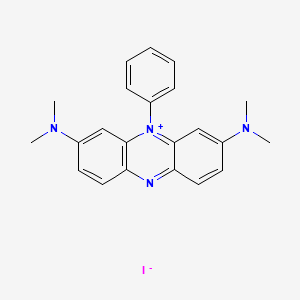
![Diethyl [(4-oxoazetidin-2-yl)methyl]phosphonate](/img/structure/B14288193.png)

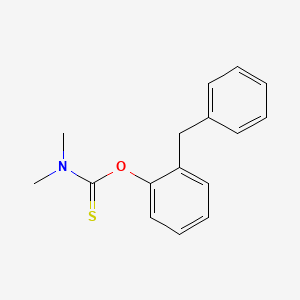
![3-Hydroxy-1-[2-(pyridin-3-YL)pyrrolidin-1-YL]dodecan-1-one](/img/structure/B14288213.png)
